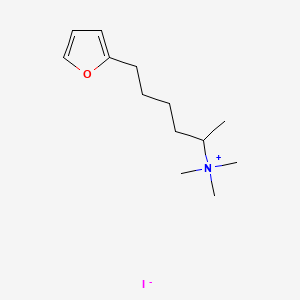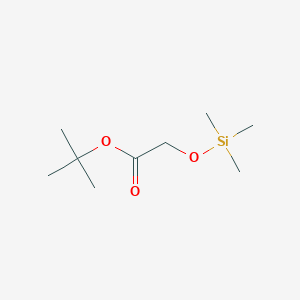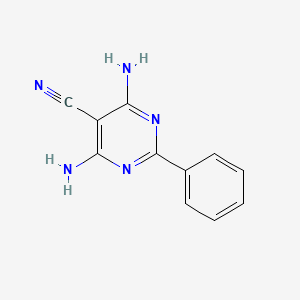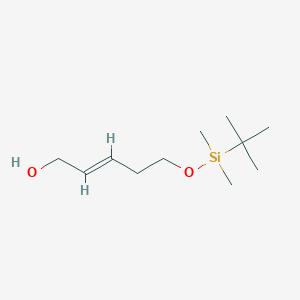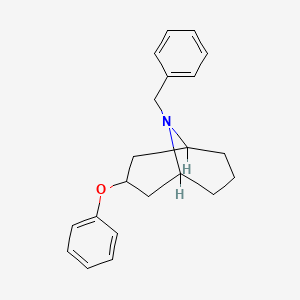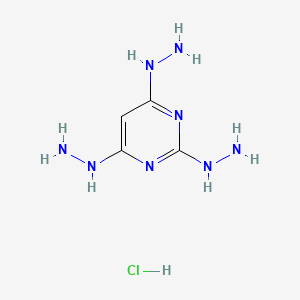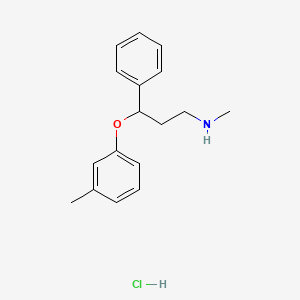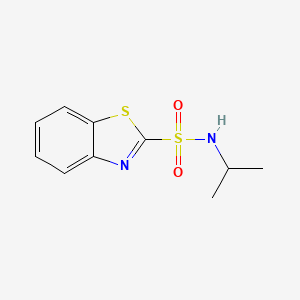
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is a complex organic compound with a molecular formula of C18-H24-N3-O2.Br and a molecular weight of 394.36 . This compound is known for its unique structure, which includes a pyridyl group, a trimethylammonium group, and a carbamate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) typically involves multiple steps. The initial step often includes the formation of the pyridyl group, followed by the introduction of the trimethylammonium group. The final step involves the esterification of the carbamate group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridyl derivatives and carbamate esters. Examples include:
- Pyridinium salts
- Trimethylammonium compounds
- Carbamate esters with different substituents
Uniqueness
What sets Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, N-methyl-N-(p-tolyl)carbamate (ester) apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Propiedades
Número CAS |
66967-94-0 |
|---|---|
Fórmula molecular |
C18H24BrN3O2 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
trimethyl-[[3-[methyl-(4-methylphenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C18H24N3O2.BrH/c1-14-8-10-15(11-9-14)20(2)18(22)23-17-7-6-12-19-16(17)13-21(3,4)5;/h6-12H,13H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MPIQYPVPURRQQS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


